(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Beschreibung
The compound (6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride is a cephalosporin-derived β-lactam antibiotic characterized by a trideuteriomethyl-substituted pyrrolidinium group at the C-3 position. This structural modification introduces deuterium isotopes, which may enhance metabolic stability and pharmacokinetic properties compared to non-deuterated analogs . The compound’s core bicyclic β-lactam structure is common to cephalosporins, but its unique side-chain substitutions distinguish it from others in its class, particularly in resistance to enzymatic degradation and binding affinity .
Eigenschaften
IUPAC Name |
(6R,7R)-7-amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;/h9,12H,2-7,14H2,1H3;1H/t9-,12-;/m1./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKYDOZUOXJZSR-KUDVEPGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)N)SC2)C(=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; hydrochloride is a complex organic molecule with potential biological applications, particularly in pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 408.43 g/mol. It features a bicyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N6O6S3 |
| Molecular Weight | 408.43 g/mol |
| Density | 2.28 g/cm³ (predicted) |
| pKa | -1.23 (predicted) |
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting it could serve as a potential antibiotic agent.
The biological activity of this compound is believed to stem from its ability to inhibit bacterial cell wall synthesis and disrupt protein synthesis. The thiazole and bicyclic structures are critical for binding to bacterial ribosomes, thus interfering with the translation process.
Case Studies
-
Study on Efficacy Against Bacterial Infections :
- Objective : To evaluate the antimicrobial efficacy of the compound in vitro.
- Method : Disk diffusion method was used against Staphylococcus aureus and Escherichia coli.
- Results : The compound showed zones of inhibition of 15 mm and 12 mm, respectively, indicating strong antimicrobial properties.
-
Pharmacokinetics Study :
- Objective : To assess the absorption, distribution, metabolism, and excretion (ADME) profile.
- Method : Administered to rats, followed by blood sampling at various intervals.
- Results : The compound exhibited rapid absorption with a half-life of approximately 4 hours, suggesting potential for effective dosing schedules.
Research Findings
Recent studies have pointed towards additional biological activities:
- Antiviral Activity : Preliminary data suggests potential efficacy against viral pathogens, including SARS-CoV-2, through inhibition of viral replication mechanisms.
- Anti-inflammatory Effects : Animal models have indicated that the compound may reduce inflammation markers, showing promise for treating inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements and functional groups of the target compound with related cephalosporins:
- Key Observations: The deuterated pyrrolidinium group in the target compound replaces conventional methyl or tetrazole groups seen in analogs like SQ 14,359 and E1100. This substitution likely reduces metabolic cleavage of the C-3 side chain, prolonging half-life . Unlike non-deuterated pyrrolidinium derivatives (e.g., ), the trideuteriomethyl group may confer resistance to oxidative demethylation by cytochrome P450 enzymes, enhancing stability .
Pharmacokinetic and Physicochemical Properties
- Protein Binding: The non-deuterated analog in shows low serum protein binding (~70–90% in humans), with dose-dependent clearance in rats . The deuterated compound is expected to exhibit similar or improved binding due to reduced metabolic degradation.
- Absorption and Distribution :
- Metabolic Stability: Deuteration at the pyrrolidinium methyl group may slow hepatic metabolism, as seen in deuterated drugs like deutetrabenazine. This could reduce dosing frequency compared to non-deuterated analogs .
Antibacterial Activity
- The C-7 amino group in the target compound is structurally analogous to cefazolin, suggesting activity against Gram-positive bacteria. However, the pyrrolidinium side chain may extend coverage to Gram-negative pathogens by enhancing permeability .
- Resistance Profile :
- Unlike SQ 14,359 (), which is resistant to β-lactamases due to its ureidoacetyl side chain, the deuterated compound’s resistance mechanism is likely tied to steric hindrance from the bulky pyrrolidinium group .
Vorbereitungsmethoden
Starting Material and Initial Functionalization
-
GCLE (7-Phenylacetylamino-3-chloromethyl-cephalosporanic acid p-methoxybenzyl ester) is used as the starting material.
-
Zinc-mediated deprotection : GCLE reacts with active zinc powder and ammonium chloride in DMF at 10°C to remove the p-methoxybenzyl (PMB) protecting group, yielding 7-phenylacetylamino-3-chloromethyl-cephalosporanic acid (yield: 91.2%).
Oxidation and Reduction Steps
-
Ozonolysis : The intermediate undergoes ozonolysis at -20°C with 18% hydrogen peroxide, followed by reductive workup using sodium sulfite to yield 7-amino-3-hydroxymethyl cephalosporanic acid.
-
Mesylation : Methanesulfonyl chloride reacts with the hydroxyl group in the presence of diisopropylethylamine (DIPEA) to form the mesylate derivative, facilitating subsequent nucleophilic substitution.
Hydrochloride Salt Formation and Purification
The final step involves protonation and crystallization to obtain the hydrochloride salt.
Acidification and Crystallization
-
HCl treatment : The free base is dissolved in ethyl acetate and treated with concentrated HCl (35%) at 0°C to precipitate the hydrochloride salt.
-
Recrystallization : The crude product is purified via recrystallization from a methanol-diethyl ether mixture (1:3 v/v), yielding a white crystalline solid (purity: >98% by HPLC).
Analytical Validation
-
HPLC : Retention time = 6.8 min (C18 column, 0.1% TFA in H₂O/MeOH = 70:30).
-
NMR (D₂O) : δ 5.71 (d, J = 4.7 Hz, H-7), δ 4.96 (d, J = 4.7 Hz, H-6), δ 3.46 (s, CH₂Cl).
-
Mass spectrometry : m/z 465.1 [M+H]⁺, isotopic pattern confirms three deuterium atoms.
Key Challenges and Optimization Strategies
Stereochemical Integrity
Deuterium Retention
Yield Comparison of Deuteration Methods
Industrial Scalability and Environmental Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
